3-(3,5-Dichlorophenyl)pyridine

Description

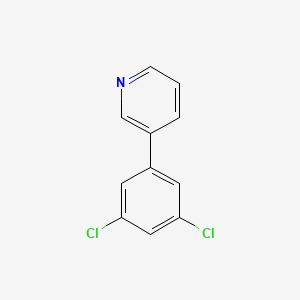

3-(3,5-Dichlorophenyl)pyridine (hereafter referred to as 3DPP) is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 3-position with a 3,5-dichlorophenyl group. This structural motif confers unique electronic and steric properties, making it a critical scaffold in medicinal chemistry and agrochemical research. Notably, 3DPP derivatives have been identified as potent furin inhibitors, with applications in antiviral and anticancer therapies . For instance, the derivative 3DPP-D (3-(3,5-dichlorophenyl)-pyridine) serves as a reference compound in molecular docking studies due to its co-crystallization with furin protease, highlighting its binding affinity and inhibitory efficacy .

Properties

Molecular Formula |

C11H7Cl2N |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)pyridine |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |

InChI Key |

ZPURIAKTXSOXMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns

The substitution pattern on the pyridine and phenyl rings significantly impacts bioactivity. Evidence from furin inhibitor studies reveals:

- 3DPP analogs with pyridine at the 1-position and dichlorophenyl at 3,5-positions exhibit picomolar inhibitory activity (e.g., compounds 1–3 in Table 14), attributed to optimal steric alignment with the furin active site .

- Inverse analogs (pyridine at 3,5-positions and dichlorophenyl at 1-position) demonstrate reduced potency , likely due to unfavorable interactions with the enzyme’s catalytic triad .

- Chlorine placement on the phenyl ring : Analogs with 2,4- or 2,5-dichloro substitutions (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) show divergent applications, such as herbicidal activity, but lack the furin inhibition profile of 3DPP .

Substituent Variations: Chlorine vs. Methyl Groups

Pyridine derivatives with methyl or mixed chloro-methyl substituents exhibit distinct pharmacological properties:

- (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate () demonstrates agrochemical utility but lacks the dichlorophenyl group critical for furin inhibition.

- 3DPP derivatives outperform methyl-substituted analogs in binding affinity due to the electron-withdrawing effects of chlorine, which enhance electrostatic interactions with furin’s catalytic domain .

Heterocyclic Core Modifications

Replacing the pyridine ring with other heterocycles alters bioactivity:

- RP-32490 (3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide, ) contains an imidazolidine-dione core instead of pyridine. While RP-32490 is a fungicidal metabolite, its mechanism diverges from 3DPP, underscoring the pyridine ring’s role in protease inhibition .

- Neonicotinoids (e.g., imidacloprid, ) share chlorinated aromatic systems but target insect nicotinic acetylcholine receptors, unlike 3DPP’s furin-specific action .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.